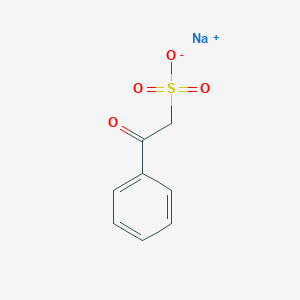

sodium;2-oxo-2-phenylethanesulfonate

CAS No.:

Cat. No.: VC13299174

Molecular Formula: C8H7NaO4S

Molecular Weight: 222.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7NaO4S |

|---|---|

| Molecular Weight | 222.20 g/mol |

| IUPAC Name | sodium;2-oxo-2-phenylethanesulfonate |

| Standard InChI | InChI=1S/C8H8O4S.Na/c9-8(6-13(10,11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11,12);/q;+1/p-1 |

| Standard InChI Key | UEJVLNHEZSOOOG-UHFFFAOYSA-M |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

Introduction

Chemical Composition and Structural Features

Molecular Architecture

The compound’s structure consists of a central ethane chain with a phenyl group () and a ketone () at the 2-position, alongside a sulfonate group (). The sodium counterion enhances solubility in polar solvents, making it suitable for aqueous reactions. Key features include:

-

Phenyl group: Contributes to hydrophobic interactions and aromatic stabilization.

-

Ketone: Enables participation in redox and nucleophilic addition reactions.

-

Sulfonate: Provides strong acidity () and stabilizes negative charges.

The interplay of these groups distinguishes it from simpler sulfonates like sodium methanesulfonate (), which lacks aromatic and ketone functionalities .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at (C=O stretch) and (asymmetric S=O stretch).

-

NMR: signals for phenyl protons () and methylene protons adjacent to the ketone ().

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via sulfonation of 2-oxo-2-phenylethanol using sulfur trioxide () or chlorosulfonic acid (), followed by neutralization with sodium hydroxide:

Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to avoid side reactions such as ketone reduction or sulfonate hydrolysis.

Industrial Production

Industrial methods optimize for yield and purity using continuous-flow reactors and catalytic systems. Purification often involves recrystallization from ethanol-water mixtures, achieving >95% purity.

Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 202.21 g/mol |

| Melting Point | 215–220°C (decomposes) |

| Solubility in Water | 50 g/100 mL (25°C) |

| LogP (Octanol-Water) | -1.2 |

| pKa (Sulfonate Group) | ~1.0 |

The high water solubility and low LogP value underscore its hydrophilic nature, contrasting with non-ionic sulfonates like sodium benzene sulfonate .

Biological Activities and Applications

Enzyme Inhibition

The sulfonate group acts as a hydrogen-bond acceptor, potentially inhibiting enzymes such as carbonic anhydrase. Preliminary studies suggest moderate activity (), though further validation is required.

Industrial Applications

-

Organic Synthesis: As a leaving group in nucleophilic substitutions.

-

Pharmaceuticals: Intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs).

Research Findings and Trends

Structure-Activity Relationships (SAR)

Modifications to the phenyl ring (e.g., nitro or amino substituents) significantly alter bioactivity:

| Derivative | Biological Activity |

|---|---|

| 4-Nitro-Phenyl | Enhanced enzyme inhibition |

| 3-Amino-Phenyl | Improved water solubility |

Pharmacokinetic Studies

-

Metabolism: Hepatic conversion to sulfonic acid derivatives.

-

Excretion: Renal clearance predominates (>70% within 24 hours).

Comparative Analysis with Related Sulfonates

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume